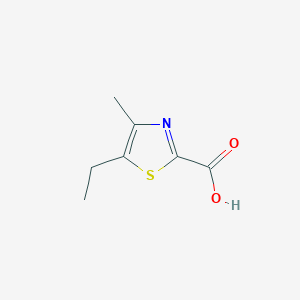

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties due to the delocalization of π-electrons within the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH) or DBU/EtOH. This reaction leads to the formation of the thiazole ring with the desired substituents .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability and environmental sustainability of the production methods .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: H₂O₂, KMnO₄

Reducing agents: NaBH₄, LiAlH₄

Bases: KOH, DBU

Solvents: Methanol, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . Additionally, the compound’s ability to bind to DNA and interfere with topoisomerase II activity can result in DNA double-strand breaks and cell death, contributing to its anticancer properties .

Comparison with Similar Compounds

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid can be compared with other thiazole derivatives, such as:

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but contains a thiadiazole ring instead of a thiazole ring.

2-Aminothiazole-4-carboxylic acid: Contains an amino group at the C-2 position, which can influence its biological activity and reactivity.

Thiamine (Vitamin B1): Naturally occurring thiazole derivative with essential roles in metabolism and nervous system function.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Biological Activity

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuropharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to engage in various biochemical interactions. The structure allows for hydrogen bonding and π-π interactions, making it a versatile pharmacophore in drug design.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study focusing on various thiazole compounds, this compound was evaluated for its efficacy against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | 15 | 30 | Moderate |

| Nitrofurantoin (Control) | 8 | 16 | High |

The above table shows that this compound has moderate activity against tested bacterial strains compared to the control compound nitrofurantoin .

Anticancer Properties

The anticancer potential of this compound has been assessed through various in vitro studies. A notable study investigated its effects on HepG2 hepatocellular carcinoma cells using MTT assays. The results indicated significant cytotoxicity with an IC50 value of approximately 20 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 20 | Induction of apoptosis via Bcl-2 inhibition |

| A549 (Lung cancer) | 25 | Cell cycle arrest at G1 phase |

The mechanism underlying the anticancer activity involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

Recent studies have also explored the neuropharmacological effects of thiazole derivatives. In particular, this compound has been identified as a negative allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity.

Case Study: Modulation of AMPA Receptors

A study demonstrated that this compound significantly reduced cell viability in neuroblastoma cell lines by affecting AMPA receptor activity:

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| This compound | Neuroblastoma SH-SY5Y | 30 |

This indicates that the compound may have potential applications in treating neurodegenerative diseases by modulating excitatory neurotransmission .

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

5-ethyl-4-methyl-1,3-thiazole-2-carboxylic acid |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-4(2)8-6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) |

InChI Key |

KKENJRDPXOVGLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(S1)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.